6-Methoxy-5-(trifluoromethyl)pyridin-3-amine

Übersicht

Beschreibung

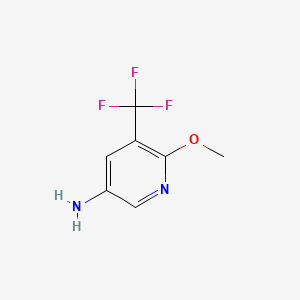

“6-Methoxy-5-(trifluoromethyl)pyridin-3-amine” is a chemical compound with the CAS Number: 1211584-76-7 . It has a molecular weight of 192.14 . The IUPAC name for this compound is 6-methoxy-5-(trifluoromethyl)-3-pyridinylamine .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “6-Methoxy-5-(trifluoromethyl)pyridin-3-amine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis

The InChI code for “6-Methoxy-5-(trifluoromethyl)pyridin-3-amine” is 1S/C7H7F3N2O/c1-13-6-5(7(8,9)10)2-4(11)3-12-6/h2-3H,11H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Trifluoromethylpyridines, including “6-Methoxy-5-(trifluoromethyl)pyridin-3-amine”, are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis

“6-Methoxy-5-(trifluoromethyl)pyridin-3-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Agrochemical Industry

- Field : Agrochemical Industry

- Application : 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine and its derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .

- Results or Outcomes : The major outcome of this application is the protection of crops from pests. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

Pharmaceutical Industry

- Field : Pharmaceutical Industry

- Application : Trifluoromethyl group-containing drugs, including those with the 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine structure, have been approved by the FDA . These drugs are used for various diseases and disorders .

- Results or Outcomes : The major outcome of this application is the treatment of various diseases and disorders. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

Intermediate in Synthesis of Crop-Protection Products

- Field : Agrochemical Industry

- Application : 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine, is used as a chemical intermediate for the synthesis of several crop-protection products .

- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported . The specific methods of application or experimental procedures were not detailed in the source.

- Results or Outcomes : The major outcome of this application is the production of several crop-protection products. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

Biochemical Reagent

- Field : Life Science Research

- Application : 5-Amino-2-methoxypyridine, which can be derived from 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

- Results or Outcomes : The major outcome of this application is the advancement of life science related research. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients

- Field : Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The major outcome of this application is the development of active agrochemical and pharmaceutical ingredients. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

Inhibiting 5-Hydroxytryptamine (5-HT) Uptake

- Field : Pharmaceutical Industry

- Application : The inclusion of a -CF3 group in the para-position of the phenolic ring, which can be achieved using 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine, increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The major outcome of this application is the increased potency for inhibiting 5-HT uptake. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methoxy-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-6-5(7(8,9)10)2-4(11)3-12-6/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFNQSHZCUHVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-5-(trifluoromethyl)pyridin-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.